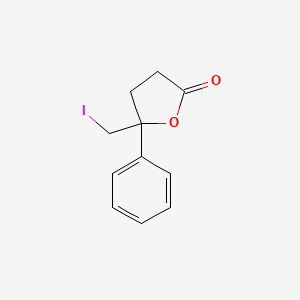![molecular formula C21H21N3O2 B12549240 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline CAS No. 832101-96-9](/img/structure/B12549240.png)
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline is a complex organic compound that features a quinoline core substituted with a nitro group at the 6-position and a 4-phenylpiperidin-1-ylmethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline typically involves multi-step organic reactions. One common method includes the nitration of 2-[(4-phenylpiperidin-1-yl)methyl]quinoline using nitric acid under controlled conditions to introduce the nitro group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The quinoline core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 6-amino-2-[(4-phenylpiperidin-1-yl)methyl]quinoline.
Reduction: Formation of 6-amino-2-[(4-phenylpiperidin-1-yl)methyl]quinoline.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Phenylpiperidin-1-yl)methyl]quinoline: Lacks the nitro group, resulting in different chemical and biological properties.
6-Amino-2-[(4-phenylpiperidin-1-yl)methyl]quinoline:
Uniqueness
6-Nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline is unique due to the presence of both the nitro group and the 4-phenylpiperidin-1-ylmethyl substituent. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
832101-96-9 |
|---|---|
Molecular Formula |
C21H21N3O2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-nitro-2-[(4-phenylpiperidin-1-yl)methyl]quinoline |
InChI |
InChI=1S/C21H21N3O2/c25-24(26)20-8-9-21-18(14-20)6-7-19(22-21)15-23-12-10-17(11-13-23)16-4-2-1-3-5-16/h1-9,14,17H,10-13,15H2 |
InChI Key |
ACDCXROWTQJSBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC3=NC4=C(C=C3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
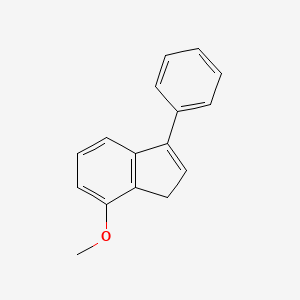
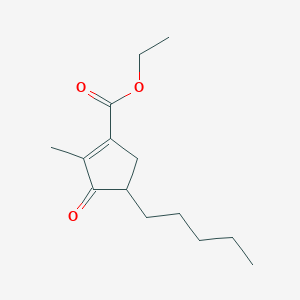
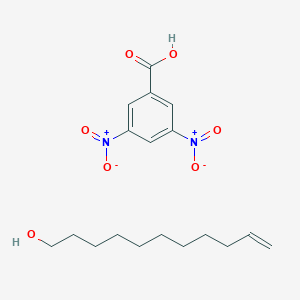
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)

![1-Propanol, 3-(hexylthio)-2-[(triphenylmethyl)amino]-, (S)-](/img/structure/B12549207.png)
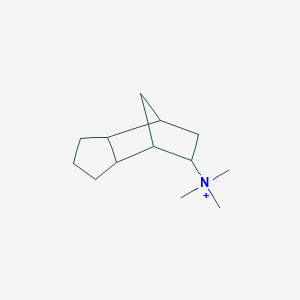
![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)


